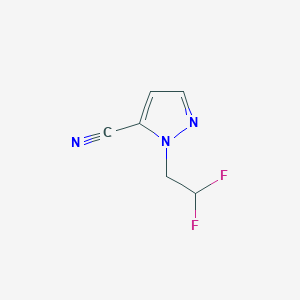

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbonitrile

Description

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbonitrile is a fluorinated pyrazole derivative characterized by a nitrile group at the 5-position of the pyrazole ring and a 2,2-difluoroethyl substituent at the 1-position. Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities.

Properties

Molecular Formula |

C6H5F2N3 |

|---|---|

Molecular Weight |

157.12 g/mol |

IUPAC Name |

2-(2,2-difluoroethyl)pyrazole-3-carbonitrile |

InChI |

InChI=1S/C6H5F2N3/c7-6(8)4-11-5(3-9)1-2-10-11/h1-2,6H,4H2 |

InChI Key |

ISTFJCJXVVTOMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(N=C1)CC(F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbonitrile typically involves the introduction of the difluoroethyl group onto a pyrazole ring. One common method is the electrophilic 2,2-difluoroethylation of pyrazole derivatives using hypervalent iodine reagents. This method involves the reaction of pyrazole with (2,2-difluoroethyl)(aryl)iodonium triflate under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of reagents and catalysts is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

Cross-Coupling Reactions: The nitrile group can be involved in cross-coupling reactions with various organometallic reagents, expanding the compound’s chemical diversity.

Common Reagents and Conditions:

Electrophilic Reagents: Hypervalent iodine reagents for difluoroethylation.

Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Palladium or nickel catalysts for cross-coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while cross-coupling reactions can produce complex organic molecules with diverse functional groups .

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbonitrile has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

Materials Science: The difluoroethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, making the compound useful in the development of advanced materials.

Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl group can enhance binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions. The nitrile group can also participate in coordination with metal ions or other functional groups, influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyrazole Carbonitriles

Key Observations:

- Fluorine Content: The 2,2-difluoroethyl group provides steric bulk and electronegativity, contrasting with non-fluorinated analogs like the chloroethyl derivative .

- Saturation : Unlike 2,3-dihydro derivatives , the fully aromatic pyrazole core in the target compound may enhance planarity and π-stacking interactions.

Key Observations:

Table 3: Reported Bioactivities of Pyrazole Carbonitriles

Key Observations:

- Antioxidant Potential: The dihydro derivatives show moderate antioxidant activity, suggesting that nitrile position and ring saturation influence radical scavenging.

- Antimicrobial Gaps : While C4-nitriles exhibit antimicrobial effects , the target compound’s C5-nitrile and difluoroethyl group may require empirical validation.

Biological Activity

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbonitrile is a compound of interest due to its unique structural features and potential biological activities. The difluoroethyl group enhances its lipophilicity and binding affinity to biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a pyrazole ring with a carbonitrile group, which contributes to its reactivity and interaction with biological systems. The presence of fluorine atoms is noted to enhance the compound's stability and bioactivity.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity through competitive or non-competitive inhibition.

- Receptor Binding : It can bind to various receptors, influencing cellular signaling pathways. The difluoroethyl group increases the compound's affinity for these targets due to enhanced hydrophobic interactions.

- Biochemical Pathways : Interaction with key biochemical pathways has been suggested, which could lead to therapeutic effects in conditions like inflammation or cancer .

Biological Activities

Recent studies have highlighted a range of biological activities associated with pyrazole derivatives, including:

- Anti-inflammatory Activity : Compounds similar to this compound have shown promise in reducing inflammation through modulation of inflammatory mediators .

- Antimicrobial Properties : Preliminary data suggest that this compound may exhibit antimicrobial activity against various pathogens .

- Insecticidal Effects : Research indicates potential use in agricultural applications as an insecticide, demonstrating effectiveness against pests like Mythimna separata and Plutella xylostella .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. A comparison with other pyrazole derivatives reveals key insights:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Difluoroethyl group, carbonitrile | Potential anti-inflammatory and insecticidal |

| 3-Methyl-1H-pyrazole-5-carboxylic acid | Methyl group instead of difluoroethyl | Lower binding affinity |

| 5-(Methoxycarbonyl)-1H-pyrazole-3-carboxylic acid | Methoxycarbonyl group | Enhanced reactivity but different activity profile |

This table illustrates how variations in substituents can impact the biological properties of pyrazole compounds.

Case Studies

Several studies have investigated the biological activities of 1-(2,2-difluoroethyl)-1H-pyrazole derivatives:

- Anti-inflammatory Studies : A study demonstrated that compounds with similar structures inhibited pro-inflammatory cytokines in vitro. These findings suggest that the difluoroethyl substitution enhances anti-inflammatory properties .

- Insecticidal Efficacy : In greenhouse trials, 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid showed significant larvicidal activity against common agricultural pests, indicating its potential as an environmentally friendly insecticide .

- Enzyme Interaction Studies : Preliminary research has indicated that this compound may interact with specific enzymes involved in metabolic pathways critical for disease progression, suggesting further exploration into its therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.